Regioisomeric Differentiation: 3-Pyrazolyl vs. 4-Pyrazolyl Piperidine Substitution
In the pyrazole-based factor Xa inhibitor series, the attachment position of the pyrazole to the piperidine ring critically determines potency. The published lead compound 16a, featuring a fused pyrazole linked via a specific vector, achieved FXa Ki = 0.35 nM [1]. However, monocyclic pyrazole analogs with N-arylpiperidinyl P4 groups showed wide potency variations depending on substitution geometry. While no data exist for the target compound's exact 3-pyrazolyl-3-piperidinyl configuration, the SAR indicates that regioisomeric switch from the 3-position to the 4-position on the piperidine ring can alter binding modes and potency by >100-fold in this target class [1]. Users requiring FXa inhibitory activity should not assume the target compound mirrors the potency of 4-substituted or fused pyrazole analogs without explicit testing.
| Evidence Dimension | Factor Xa inhibition potency (Ki) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Fused pyrazole analog 16a: FXa Ki = 0.35 nM; monocyclic pyrazole analogs in series: Ki range from sub-nM to >100 nM depending on substitution |
| Quantified Difference | Cannot be quantified; potency unknown and may differ by >100-fold from the most potent analog |
| Conditions | In vitro FXa enzymatic assay (published SAR study) |
Why This Matters
Without target-compound-specific data, procurement for FXa-related research carries high risk of obtaining an inactive or weakly active compound relative to characterized analogs.
- [1] Qiao JX et al. Pyrazole-based factor Xa inhibitors containing N-arylpiperidinyl P4 residues. Bioorg Med Chem Lett. 2007;17(5):1432-7. PMID: 17174550. View Source
